molecular formula C23H25N B12748327 Fendiline, (S)- CAS No. 108448-58-4

Fendiline, (S)-

Cat. No.: B12748327
CAS No.: 108448-58-4
M. Wt: 315.5 g/mol
InChI Key: NMKSAYKQLCHXDK-IBGZPJMESA-N
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Chemical Reactions Analysis

Fendiline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanol, acetonitrile, trifluoroacetic acid, and triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the resolution of fendiline and its analogues on a chiral stationary phase results in the separation of enantiomers, which can exhibit different biological activities .

Scientific Research Applications

Fendiline, also known as Sensit or N-(3,3-diphenylpropyl)-(1-phenylethyl)-amine, is a diphenylalkylamine blocker of L-type calcium channels . Once used as an anti-anginal agent for coronary heart disease, Fendiline is now clinically obsolete . Research has revealed that Fendiline impacts K-Ras signaling in cancer cells and may enhance the effects of certain therapeutic agents .

Cancer Research

Fendiline has demonstrated the ability to impede the proliferation, migration, and invasion of pancreatic cancer cells . It achieves this by reducing the expression of β-catenin target genes, including cyclinD1, c-Myc, and CD44, suggesting that Fendiline may prevent cell proliferation and migration by inhibiting ADAM10 function, cadherin proteolysis, and stabilization of cadherin-catenin interaction at the plasma membrane .

Effects on Pancreatic Cancer Cells

  • G1 Arrest Treatment with Fendiline resulted in a significant enrichment of pancreatic cancer cells in the G1 phase, with a corresponding reduction in the number of cells in S and G2 phases, suggesting a G1/S arrest .
  • Anchorage-Independent Growth Fendiline treatment significantly reduced the number of colonies formed by pancreatic cancer cells, indicating its ability to inhibit adherence-independent growth .
  • Cell Migration and Invasion Fendiline treatment drastically reduces the invasion of pancreatic cancer cells and significantly reduces cell migration .
  • Adherens Junction Formation Fendiline promotes the formation of tight cadherin-catenin-positive adherens junctions, enhancing intercellular adhesions, which contributes to reduced migration and invasion .
  • ADAM10 Distribution Fendiline reduces the localization of ADAM10 (a disintegrin and metalloproteinase 10) at the leading edges of cells and increases the levels of N-cadherin at the intercellular adherens junctions .

Influence on K-Ras Signaling

Fendiline can interfere with Ras-dependent signaling in K-Ras mutant cancer cells . It inhibits K-Ras plasma membrane localization and blocks downstream signaling . Fendiline increases the soluble, cytosolic fraction of GFP-K-RasG12V without altering K-Ras posttranslational processing . It also reduces nanoclustering of K-Ras and redistributes K-Ras from the plasma membrane to the endoplasmic reticulum (ER), Golgi apparatus, endosomes, and cytosol .

Combination with Therapeutic Agents

Fendiline may enhance the therapeutic potential of established and developing chemotherapeutic agents . When combined with tivantinib, colony formation was almost completely eliminated in various cell lines, implying that Fendiline might enhance the therapeutic potential of established and developing chemotherapeutic agents . Fendiline hydrochloride can also enhance cisplatin antitumor activity .

Other Applications

Ebola Virus Assembly

Fendiline's effects are also being researched in the context of the Ebola virus (EBOV), where it is being computationally evaluated for its impact on the assembly and budding process of the virus .

Treatment of Coronary Heart Disease

Fendiline was originally used as an anti-anginal agent for the treatment of coronary heart disease . It has calcium as well as calmodulin antagonistic actions, such as inhibition of the transmembrane calcium current, smooth muscle relaxation, negative inotropism, cardioprotection, and inhibition of calmodulin-activated myosin light-chain kinase and phosphodiesterase .

Fendiline Derivatives

Properties

CAS No.

108448-58-4

Molecular Formula

C23H25N

Molecular Weight

315.5 g/mol

IUPAC Name

3,3-diphenyl-N-[(1S)-1-phenylethyl]propan-1-amine

InChI

InChI=1S/C23H25N/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23-24H,17-18H2,1H3/t19-/m0/s1

InChI Key

NMKSAYKQLCHXDK-IBGZPJMESA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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